molecular formula C23H36N2O2 B6029171 2-N,2-N-dicyclohexyl-1-N-prop-2-enylcyclohex-4-ene-1,2-dicarboxamide

2-N,2-N-dicyclohexyl-1-N-prop-2-enylcyclohex-4-ene-1,2-dicarboxamide

Cat. No.: B6029171
M. Wt: 372.5 g/mol
InChI Key: UOMMIYDQPWPBRB-UHFFFAOYSA-N
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Description

2-N,2-N-dicyclohexyl-1-N-prop-2-enylcyclohex-4-ene-1,2-dicarboxamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cyclohexene ring with dicarboxamide groups and a prop-2-enyl substituent, making it an interesting subject for chemical research and industrial applications.

Properties

IUPAC Name

2-N,2-N-dicyclohexyl-1-N-prop-2-enylcyclohex-4-ene-1,2-dicarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H36N2O2/c1-2-17-24-22(26)20-15-9-10-16-21(20)23(27)25(18-11-5-3-6-12-18)19-13-7-4-8-14-19/h2,9-10,18-21H,1,3-8,11-17H2,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOMMIYDQPWPBRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1CC=CCC1C(=O)N(C2CCCCC2)C3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H36N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-N,2-N-dicyclohexyl-1-N-prop-2-enylcyclohex-4-ene-1,2-dicarboxamide typically involves multiple steps, starting with the preparation of the cyclohexene ring followed by the introduction of dicarboxamide groups and the prop-2-enyl substituent. Common reagents used in these reactions include cyclohexanone, dicyclohexylamine, and prop-2-enyl bromide. The reaction conditions often involve the use of catalysts such as palladium or nickel complexes to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes rigorous purification steps such as recrystallization and chromatography to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

2-N,2-N-dicyclohexyl-1-N-prop-2-enylcyclohex-4-ene-1,2-dicarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles such as amines or thiols. Reaction conditions often involve controlled temperatures and pressures to optimize the yield and selectivity of the desired products .

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups introduced at the prop-2-enyl position .

Scientific Research Applications

2-N,2-N-dicyclohexyl-1-N-prop-2-enylcyclohex-4-ene-1,2-dicarboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis studies.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-N,2-N-dicyclohexyl-1-N-prop-2-enylcyclohex-4-ene-1,2-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-N,2-N-dicyclohexyl-1-N-prop-2-enylcyclohex-4-ene-1,2-dicarboxamide include:

Uniqueness

What sets this compound apart from these similar compounds is its unique structural combination of a cyclohexene ring with dicarboxamide groups and a prop-2-enyl substituent. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

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